![molecular formula C13H14BrNO4S B11775580 4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate is a complex organic compound that belongs to the class of thieno[3,2-b]pyrroles. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core substituted with tert-butyl, methyl, and bromo groups, as well as two ester functionalities. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The thieno[3,2-b]pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups can be introduced through various substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a base, while bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The ester functionalities can be introduced through esterification reactions using appropriate carboxylic acids or their derivatives in the presence of a catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[3,2-b]pyrrole core and the ester functionalities.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-b]pyrrole derivatives, while hydrolysis of the ester groups results in the formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The presence of the bromo group and ester functionalities can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl 5-methyl 2-chloro-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate: Similar structure but with a chloro group instead of a bromo group.
4-tert-Butyl 5-methyl 2-fluoro-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate: Similar structure but with a fluoro group instead of a bromo group.
4-tert-Butyl 5-methyl 2-iodo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
The uniqueness of 4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the bromo group, in particular, allows for unique substitution reactions that are not possible with other halogenated derivatives. Additionally, the tert-butyl and methyl groups provide steric hindrance, influencing the compound’s overall stability and reactivity.
Eigenschaften
Molekularformel |
C13H14BrNO4S |
|---|---|
Molekulargewicht |
360.23 g/mol |
IUPAC-Name |
4-O-tert-butyl 5-O-methyl 2-bromothieno[3,2-b]pyrrole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4S/c1-13(2,3)19-12(17)15-7-6-10(14)20-9(7)5-8(15)11(16)18-4/h5-6H,1-4H3 |
InChI-Schlüssel |
YHXVUFUIMVLHOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(S2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
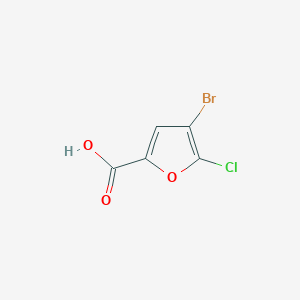
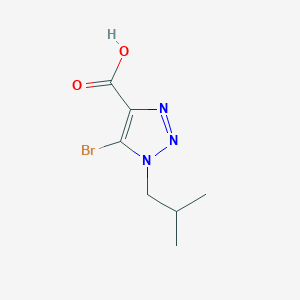



![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
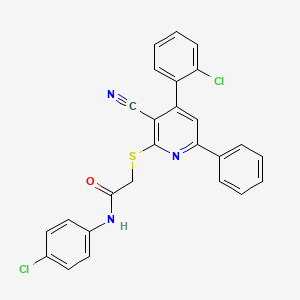
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)

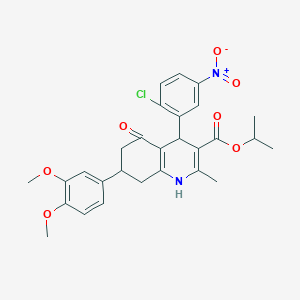
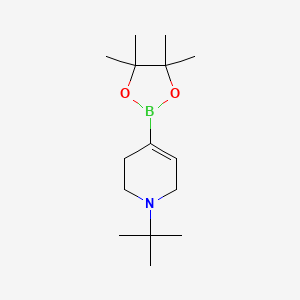
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
